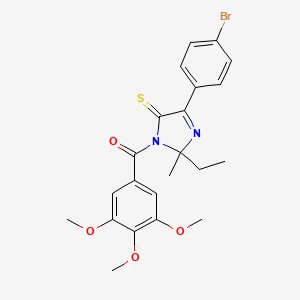

4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

This compound features a 2,5-dihydroimidazole-5-thione core substituted with a 4-bromophenyl group at position 4, a 3,4,5-trimethoxybenzoyl moiety at position 1, and ethyl/methyl groups at position 2. The 3,4,5-trimethoxybenzoyl group is a critical pharmacophore observed in tubulin polymerization inhibitors, contributing to antiproliferative activity against cancer cell lines . Its structural complexity, including the thione group, may influence hydrogen bonding and crystal packing, as seen in related benzamide derivatives .

Properties

IUPAC Name |

[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4S/c1-6-22(2)24-18(13-7-9-15(23)10-8-13)21(30)25(22)20(26)14-11-16(27-3)19(29-5)17(12-14)28-4/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFANUPNWEAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and confirming the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. It has been studied for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, the compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)

- Structure : Lacks the imidazole-thione core but retains the 4-bromophenyl and 3,4,5-trimethoxybenzoyl groups linked via an amide bond.

- Activity : Demonstrates moderate anticancer activity, with the amide bond facilitating intermolecular hydrogen bonding (N–H···O) in crystal structures .

4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (Compound II)

- Structure : Shares the 4-bromophenyl and 3,4,5-trimethoxyphenyl groups but features a triazole-thione core with a difluorobenzyl substituent.

- Activity: Exhibits nanomolar antiproliferative activity by inhibiting tubulin polymerization, akin to the target compound. The difluorobenzyl group enhances lipophilicity, improving membrane permeability .

- SAR : Fluorine substitutions increase metabolic stability, whereas the target compound’s ethyl/methyl groups may offer a balance between lipophilicity and solubility .

5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (Compound III)

- Structure : Contains a simpler imidazole-thione core with halogenated aryl groups (Br and Cl) but lacks the 3,4,5-trimethoxybenzoyl moiety.

- Activity : Shows moderate cytotoxicity, underscoring the necessity of the trimethoxybenzoyl group for potent tubulin inhibition .

2-Substituted-4-Amino-5-(3,4,5-trimethoxybenzoyl)thiazoles (Compound IV)

- Structure: Thiazole-based analogs with a 3,4,5-trimethoxybenzoyl group and varied 2-position substituents (aryl, alkylamino).

- Activity: IC₅₀ values in the nanomolar range against MCF-7 and HeLa cells. The thiazole ring’s planar geometry enhances colchicine-site binding, whereas the target compound’s imidazole-thione may introduce conformational flexibility .

Data Tables

Key Research Findings

- Role of 3,4,5-Trimethoxybenzoyl Group : Essential for tubulin binding, as its removal (e.g., Compound III) drastically reduces activity .

- Impact of Halogenation: The 4-bromophenyl group enhances cytotoxicity compared to non-halogenated analogs, likely due to increased electron-withdrawing effects .

- Stereoelectronic Effects : Ethyl/methyl groups at position 2 in the target compound may reduce steric clashes compared to bulkier substituents in thiazole derivatives .

- Crystal Packing : Hydrogen-bonding networks (e.g., N–H···O in Compound I) influence stability and solubility, critical for pharmacokinetics .

Biological Activity

The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family and has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Imidazole ring

- Substituents :

- 4-bromophenyl group

- Ethyl and methyl groups

- 3,4,5-trimethoxybenzoyl moiety

The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to the target compound exhibit antiviral properties. For instance, a related imidazole derivative demonstrated a significant inhibition of HIV-1 integrase (IN) interactions with LEDGF/p75, a critical factor in HIV replication. The study reported that certain derivatives achieved up to 89% inhibition , suggesting that structural modifications can enhance antiviral potency .

Table 1: Inhibition Rates of Related Compounds

| Compound ID | Structure Description | Inhibition Rate (%) |

|---|---|---|

| 11a | Para-methylphenyl at 5-position | 89 |

| 10k | Para-methylphenyl and para-chlorophenyl | 85 |

| 10d | Meta-methylphenyl and para-bromophenyl | 84 |

| 10a | Para-fluorophenyl and para-bromophenyl | 83 |

The imidazole core is known for its ability to form hydrogen bonds with key amino acid residues in target proteins. The 4-bromophenyl moiety is positioned towards hydrophobic pockets within the binding sites of proteins like HIV integrase, enhancing the compound's binding affinity . This interaction is crucial for disrupting viral replication processes.

Cytotoxicity Studies

While investigating the antiviral effects, cytotoxicity was also assessed. Some derivatives exhibited CC50 values greater than 200 µM , indicating a favorable therapeutic index. However, careful consideration must be given to the balance between efficacy and toxicity in drug development .

Other Biological Activities

Beyond antiviral properties, imidazole derivatives have been explored for their anti-inflammatory and anticancer activities. For example, compounds with similar structural motifs have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of imidazole derivatives were tested against HIV-1. The study highlighted that compounds with specific substitutions on the imidazole ring significantly enhanced inhibitory effects on viral replication. The highest efficacy was observed in compounds featuring both bromine and methyl substitutions.

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of imidazole derivatives. The results indicated that certain compounds could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity underscores the therapeutic promise of such compounds in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione?

- Methodology : The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of glyoxal derivatives with primary amines or ammonia under acidic conditions.

- Substituent introduction : Bromophenyl and trimethoxybenzoyl groups are added via nucleophilic aromatic substitution (e.g., Suzuki coupling for aryl bromides) or Friedel-Crafts acylation.

- Thione group incorporation : Sulfurization using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .

- Validation : Confirm intermediates and final product via FT-IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.0 ppm), and LCMS (m/z corresponding to molecular ion) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Approach :

- Cross-validate techniques : Use complementary methods (e.g., X-ray crystallography to resolve ambiguities in NMR assignments) .

- Computational modeling : Compare experimental NMR/IR spectra with DFT-calculated vibrational frequencies and chemical shifts (e.g., using Gaussian or ORCA software) .

- Reproducibility : Ensure reaction conditions (solvent purity, temperature control) are standardized to minimize batch-to-batch variability .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substitutions on the imidazole core?

- Methodology :

- Directed metalation : Use directing groups (e.g., pyridyl or carbonyl) to control C-H functionalization sites.

- Protecting group strategies : Temporarily block reactive sites (e.g., trimethoxybenzoyl group) during synthesis .

- Catalytic systems : Employ Pd(0)/Cu(I) catalysts for cross-coupling reactions to minimize side products .

- Case Study : In structurally analogous imidazoles, regioselective bromination at the 4-position was achieved using N-bromosuccinimide (NBS) under UV light .

Q. How does the electronic nature of the 3,4,5-trimethoxybenzoyl group influence biological activity?

- Experimental Design :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or hydroxyl groups) and compare bioactivity .

- Computational analysis : Calculate electron density maps (via DFT) to correlate substituent electronegativity with receptor binding affinity .

Q. What are the challenges in analyzing the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.